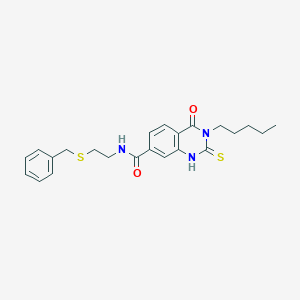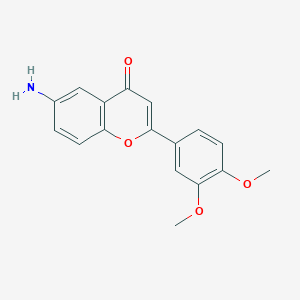![molecular formula C24H21F3N2O3 B11457601 1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B11457601.png)
1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-DIPHENYLPROPYL)-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA is a synthetic organic compound It is characterized by the presence of a urea functional group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-DIPHENYLPROPYL)-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using reagents such as trifluoromethyl iodide.
Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Urea Group: The final step involves the reaction of the intermediate with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-DIPHENYLPROPYL)-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-DIPHENYLPROPYL)-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)benzyl]urea
Uniqueness
1-(3,3-DIPHENYLPROPYL)-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA is unique due to the presence of the benzodioxole ring, which can impart specific electronic and steric properties. The trifluoromethyl group also enhances its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H21F3N2O3 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C24H21F3N2O3/c25-23(26,27)24(31-20-13-7-8-14-21(20)32-24)29-22(30)28-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H2,28,29,30) |
InChI Key |
SEMBVODOXGCZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457525.png)
![2-hydroxy-1-phenyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11457537.png)
![methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11457539.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457545.png)
![Ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11457550.png)

![4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457563.png)

![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11457570.png)

![(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11457579.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11457584.png)
![Ethyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate](/img/structure/B11457598.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11457602.png)
